N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an imidazotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imidazotriazole Core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under high-temperature conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and imidazotriazole intermediates using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the imidazotriazole moiety using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the imidazotriazole moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating various conditions, depending on its biological activity and mechanism of action.
Industry
Industrially, this compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[2-(4-bromophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This particular arrangement of functional groups may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H14ClN5O4 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C19H14ClN5O4/c20-11-3-1-10(2-4-11)17-22-19-23-18(27)13(25(19)24-17)8-16(26)21-12-5-6-14-15(7-12)29-9-28-14/h1-7,13H,8-9H2,(H,21,26)(H,22,23,24,27) |
InChI Key |
JHYBAXHIGYRGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC4=NC(=NN34)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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